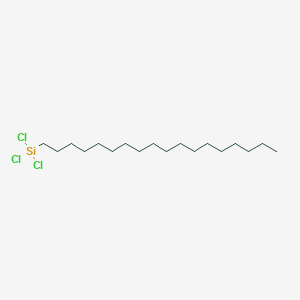
Sulfadimethoxin-Natrium
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfadimethoxine involves multiple steps, starting from the sulfonamide group, integrating with other chemical groups to form the active compound. While specific synthesis methods for sulfadimethoxine sodium are not detailed in the provided papers, sulfonamides like sulfadimethoxine are typically synthesized through the reaction of sulfonyl chlorides with amines or by substituting the appropriate functional groups into a sulfanilamide structure. These processes involve complex chemical reactions, often requiring catalysts and specific conditions to achieve the desired product (Caira, 2007).
Wissenschaftliche Forschungsanwendungen
Entwicklung von Nanosensoren
Sulfadimethoxin-Natrium wurde bei der Entwicklung einer neuartigen sauerstoffdotierten g-C3N4-Nanoplattenstruktur (OCNP) verwendet, die als effiziente Sulfadimethoxin-Sensorplattform dient . Dieser Nanosensor zeigt eine effektive radiative Rekombination von oberflächengebundenen Elektron-Loch-Paaren und eine effiziente π-π-Wechselwirkung mit Sulfadimethoxin, was eine schnelle Fluoreszenzantwort verursacht und so die schnelle und kontinuierliche Überwachung von Sulfadimethoxin gewährleistet .
Rückstandsanalyse von Antibiotika
This compound ist eines der am häufigsten verwendeten Breitbandantibiotika mit einer langen Halbwertszeit und einer robusten Resistenz gegen biologischen Abbau . Es kann das Gleichgewicht von Wasserökosystemen stark stören . Daher ist es wichtig, Sulfadimethoxin-Rückstände zeitnah und schnell zu verfolgen, bevor Abwasser abgeleitet wird .
Pharmazeutische Anwendungen
This compound wird in Kombination mit Trimethoprim (TMP) im Vetricine®-Oral-Lösungsprodukt verwendet . Eine stabilitätsanzeigende RP-HPLC-Methode wurde entwickelt und validiert, um TMP und this compound in dieser oralen Lösung gleichzeitig zu bestimmen .
Wasseraufbereitungsprozess
Das Vorhandensein von Sulfadimethoxin im Rohwasser stellt neue Herausforderungen für die Trinkwasseraufbereitung dar . Die Chlorierung von Sulfadimethoxin im Desinfektionsverfahren mit Natriumhypochlorit wurde untersucht .
Entwicklung von Biosensoren
Ein hochsensitver Biosensor wurde für die Bestimmung von Sulfadimethoxin entwickelt <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/
Wirkmechanismus
Target of Action
Sulfadimethoxine sodium primarily targets bacteria and some protozoa . It is a sulfonamide antibiotic used to treat a variety of infections, including respiratory, urinary tract, enteric, and soft tissue infections .
Mode of Action
Sulfadimethoxine sodium inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . It acts as a competitive inhibitor against PABA, being structurally similar to PABA, it binds to the enzyme’s active site and prevents the synthesis of folic acid from progressing .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of folic acid. Folic acid is necessary for these organisms to produce nucleic acids (i.e., DNA and RNA), which are required for cell division . By inhibiting the synthesis of folic acid, Sulfadimethoxine sodium prevents pathogen growth rather than killing them .
Pharmacokinetics
It is known that sulfonamides, like sulfadimethoxine, diffuse easily when in their unionized, lipid-soluble form, and easily reach many tissues .
Result of Action
The result of Sulfadimethoxine sodium’s action is the inhibition of bacterial growth. It has a microbiostatic effect rather than a microbiocidal one . This means it prevents pathogen growth rather than killing them, and has the strongest effect in the beginning stages of an infection, when the pathogen is rapidly dividing .
Action Environment
Environmental factors can influence the action of Sulfadimethoxine sodium. For instance, increasing moisture or temperature can increase its degradation in manure . Also, its photodegradation in water can be influenced by initial pH and common water constituents .
Safety and Hazards
Sulfadimethoxine sodium is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .
Eigenschaften
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(2,6-dimethoxypyrimidin-4-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N4O4S.Na/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDZQHMCPDUUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N4NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858735 | |
| Record name | Sodium sulfadimethoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1037-50-9 | |
| Record name | Sulfadimethoxine sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001037509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-amino-N-(2,6-dimethoxy-4-pyrimidinyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium sulfadimethoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N-(2,6-dimethoxy-4-pyrimidinyl)sulphanilamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFADIMETHOXINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DG2B481W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















